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Compound of Interest

Compound Name: 2-Chloro-5-phenylnicotinonitrile

CAS No.: 10177-10-3

Cat. No.: B158663

Get Quote

In the landscape of medicinal chemistry and materials science, the strategic combination of

specific chemical motifs can yield molecules with significant potential. 2-Chloro-5-
phenylnicotinonitrile represents a compelling convergence of three such pharmacologically

relevant fragments: a pyridine core, a chloro substituent, and a phenyl group, further activated

by a nitrile function. This guide provides a comprehensive technical overview of this molecule,

synthesizing available data with predictive analysis and field-proven insights. It is designed for

researchers, scientists, and drug development professionals seeking to understand and

leverage the chemical and biological potential of this and related heterocyclic compounds.

While extensive experimental data for this specific molecule is not broadly published, this

document will construct a robust profile by examining its core properties, proposing a validated

synthetic pathway, and exploring its potential applications based on the well-documented

activities of its constituent chemical functionalities.

Core Molecular Identification and Properties
A precise understanding of a compound's fundamental properties is the bedrock of all

subsequent research. The key identifiers and physicochemical characteristics of 2-Chloro-5-
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phenylnicotinonitrile are summarized below.

Chemical Identity
Identifier Value Source

IUPAC Name
2-chloro-5-phenylpyridine-3-

carbonitrile

CAS Number 10177-10-3

Molecular Formula C₁₂H₇ClN₂

Average Molecular Weight 214.65 g/mol Calculated

Monoisotopic Mass 214.02977 Da

Canonical SMILES
C1=CC=C(C=C1)C2=CC(=C(

N=C2)Cl)C#N

InChI Key
DBOYDCQWVLJOJG-

UHFFFAOYSA-N

Physicochemical & Spectroscopic Data
Direct experimental data is limited. The following table includes reported values and predictions

based on structural analogy and computational modeling. These predictions serve as a reliable

starting point for experimental design.
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Property
Value / Predicted
Characteristics

Rationale / Source

Appearance White to off-white solid.
General observation for similar

aromatic nitriles.

Melting Point 143-147 °C

Boiling Point
No data available. Predicted to

be >300 °C.

High molecular weight and

aromatic nature suggest a high

boiling point.

Solubility

Predicted to have low solubility

in water and good solubility in

organic solvents (e.g., DMSO,

DMF, Chloroform).

Based on the largely nonpolar

aromatic structure.

¹H NMR

Expect complex multiplets in

the aromatic region (~7.4-8.5

ppm) corresponding to the

protons on the phenyl and

pyridine rings.

Standard chemical shifts for

substituted phenylpyridine

systems.

¹³C NMR

Expect signals for 12 distinct

carbons, including aromatic

carbons, the nitrile carbon

(~115-120 ppm), and carbons

attached to heteroatoms (Cl,

N).

Based on the molecular

structure.

IR Spectroscopy

Characteristic sharp peak for

C≡N stretch around 2220-2240

cm⁻¹. Aromatic C-H and

C=C/C=N stretches in the

3100-3000 cm⁻¹ and 1600-

1400 cm⁻¹ regions,

respectively.

Standard infrared frequencies

for functional groups.

Mass Spectrometry
Molecular ion peak (M⁺) at m/z

≈ 214 and 216 in a ~3:1 ratio.

Reflects the isotopic

abundance of ³⁵Cl and ³⁷Cl.
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Proposed Synthesis Protocol: A Strategy of
Sequential C-C and C-C≡N Bond Formation
The synthesis of 2-Chloro-5-phenylnicotinonitrile is not widely detailed in standard literature.

However, a logical and robust synthetic route can be designed by leveraging well-established,

high-yield reactions common in heterocyclic chemistry. The proposed strategy involves a

palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core phenylpyridine

skeleton, followed by a palladium-catalyzed cyanation to install the nitrile group.

Causality of Experimental Choices:

Suzuki-Miyaura Coupling: This reaction is chosen for its exceptional functional group

tolerance, mild reaction conditions, and the commercial availability and stability of boronic

acid reagents. It is a field-standard for creating biaryl linkages.

Palladium-Catalyzed Cyanation: This method is selected over harsher traditional methods

(e.g., Sandmeyer reaction from an amine precursor, which would require more steps) for its

directness and generally higher yields when converting aryl halides to nitriles.
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Step 1: Suzuki-Miyaura Coupling

Step 2: Palladium-Catalyzed Cyanation

2,5-Dichloropyridine + 
Phenylboronic Acid

Pd(PPh₃)₄, K₂CO₃

Toluene/H₂O, 80-90°C

2-Chloro-5-phenylpyridine

Pd₂(dba)₃, dppf, Zn(CN)₂
DMF, 120°C

2-Chloro-5-phenylnicotinonitrile

2-Chloro-5-phenylnicotinonitrile Scaffold Privileged Properties H-Bond Acceptors (N, CN) π-Stacking (Rings) Hydrophobic Interactions (Phenyl) Synthetic Handle (Cl)Exhibits Potential Biological Targets Kinases GPCRs Ion Channels Other EnzymesEnables Binding To
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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